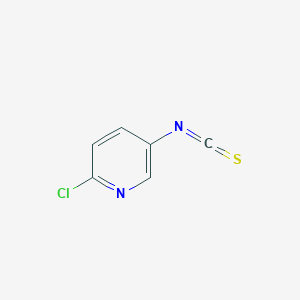

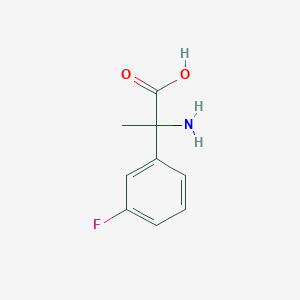

![molecular formula C19H14Cl2O2S2 B3035596 (4-氯苯基)(2-{[(2-氯苯基)硫代]甲基}苯基)二氧代-λ~6~-硫烷 CAS No. 337923-91-8](/img/structure/B3035596.png)

(4-氯苯基)(2-{[(2-氯苯基)硫代]甲基}苯基)二氧代-λ~6~-硫烷

描述

The compound "(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane" is a complex organosulfur molecule. This type of compound is known for its potential biological activity, as evidenced by the research on related sulfanyl and sulfone compounds. For instance, sulfones, such as methyl-(4-chlorophenyl)sulfone, have been studied for their crystal and molecular structures using X-ray diffraction, revealing that molecules pair by their chlorine atoms and form endless ribbons in the crystal architecture .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from simple precursors. For example, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid was used as a starting material. Through a series of reactions including esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide, the desired oxadiazole moiety was obtained. Subsequent substitution at the thiol position led to the final compounds .

Molecular Structure Analysis

The molecular structure of related sulfanyl compounds has been extensively studied using spectroscopic techniques such as FT-IR and FT-Raman. These studies provide information on the equilibrium geometry, vibrational wave numbers, and stability of the molecule. For example, vibrational spectral analysis of a potential chemotherapeutic agent revealed two possible minimum conformations due to the orientation of the sulfur atom's lone pairs .

Chemical Reactions Analysis

The reactivity of sulfanyl compounds can vary significantly depending on their structure. For instance, diaryl(acylamino)(chloro)-lambda~4~-sulfanes can be converted to sulfonium salts, which in turn can undergo hydrolysis to yield sulfoxides. The mechanism of these reactions has been studied using NMR data and kinetic methods, revealing insights into the conformation and interactions of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl and related compounds are influenced by their molecular structure. For example, the nonlinear optical behavior of certain sulfanyl compounds has been predicted theoretically, and molecular docking studies suggest that these compounds could exhibit inhibitory activity against specific proteins, indicating potential pharmaceutical applications . The crystal structures of chloro(triphenylmethyl)sulfanes have been determined, showing different space groups and decompositions above their melting points .

科学研究应用

有机化学中的化学发光

Watanabe 等人(2010 年)的一项研究探讨了硫代取代双环二氧杂环烷的碱诱导分解,其在结构上与所讨论的化合物相关。他们发现这些二氧杂环烷表现出化学发光,这是有机化学领域中各种分析应用的一项重要特性 (Watanabe 等人,2010 年)。

材料科学:高折射率聚酰亚胺

Tapaswi 等人(2015 年)对源自硫代苯基取代的联苯胺的透明聚酰亚胺进行了研究,其中包括与指定的硫代取代化合物相似的化合物。这些聚酰亚胺以其高折射率和小双折射而著称,这使得它们在材料科学中特别是在光学领域具有价值 (Tapaswi 等人,2015 年)。

生物化学:抗坏血酸过氧化物酶中的活性位点工程

Celik 等人(2001 年)研究了抗坏血酸过氧化物酶对各种硫醚(包括氯苯基甲基硫化物)的氧化。这项研究具有相关性,因为它提供了对含硫化合物(如所讨论的化合物)的反应性和潜在生化应用的见解 (Celik 等人,2001 年)。

有机合成:杂环化合物的级联环化

Yan 等人(2018 年)描述了一个涉及甲基(2-(苯乙炔基)苯基)硫烷(在结构上与所讨论的化合物相关)的光氧化还原催化的级联环化过程。这一过程在合成复杂有机化合物(特别是杂环化合物)中具有重要意义 (Yan 等人,2018 年)。

晶体学:结构分析

Caracelli 等人(2018 年)的一项研究重点关注含有(4-氯苯基)硫代基团的化合物的晶体结构。这项研究有助于理解此类含硫化合物的分子和晶体结构,这在晶体学和材料科学领域至关重要 (Caracelli 等人,2018 年)。

作用机制

Target of Action

Similar compounds have been known to targetbenzylic positions in biochemical reactions . These positions play a crucial role in facilitating various chemical reactions due to their resonance stabilization .

Mode of Action

The compound likely interacts with its targets through nucleophilic substitution and free radical reactions . In these reactions, the compound can lose a hydrogen atom at the benzylic position, which is resonance stabilized . This process is facilitated by the presence of other elements like chlorine .

Biochemical Pathways

It’s known that similar compounds participate inpalladium-catalyzed amidation reactions . These reactions can lead to various downstream effects, influencing the synthesis of other compounds.

Pharmacokinetics

The compound’sboiling point is 140 °C/1013 hPa , and it has a density of 1.278 g/cm3 at 20 °C , which might influence its bioavailability.

Result of Action

The compound exhibits anti-inflammatory, analgesic, and antipyretic activities mainly through the inhibition of prostaglandin synthesis . This suggests that it could have a significant impact at the molecular and cellular levels.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity of the elements involved . Additionally, the compound’s stability might be influenced by storage conditions, as it is recommended to be stored at temperatures between 2-30°C .

安全和危害

属性

IUPAC Name |

1-[(2-chlorophenyl)sulfanylmethyl]-2-(4-chlorophenyl)sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2O2S2/c20-15-9-11-16(12-10-15)25(22,23)19-8-4-1-5-14(19)13-24-18-7-3-2-6-17(18)21/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRFKSGLKHDOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301159845 | |

| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301159845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337923-91-8 | |

| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337923-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301159845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)

![7-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B3035519.png)

![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)

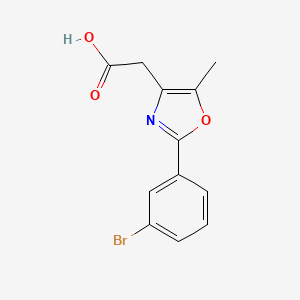

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)

![4-(6-chloro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B3035531.png)

![4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B3035532.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)